The compound 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile is a significant chemical entity in medicinal chemistry, particularly known for its role as a precursor in the synthesis of Alectinib, a targeted therapy for anaplastic lymphoma kinase-positive non-small cell lung cancer. This compound features a complex molecular structure that integrates an indole moiety with a carbonitrile group, which contributes to its biological activity.
This compound falls under the category of indole derivatives and is classified as a kinase inhibitor. Its structure allows it to interact with specific protein targets in cancer cells, inhibiting pathways that promote tumor growth.
The synthesis of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile involves several key steps:
The molecular formula for 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile is CHN.
The structural complexity allows for multiple points of interaction with biological targets, enhancing its potential efficacy as a therapeutic agent.
The compound undergoes various chemical reactions that are crucial for its synthesis and modification:
The mechanism of action for this compound primarily involves inhibition of specific kinases associated with tumor growth:
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) provide insights into its structural integrity and purity during synthesis .
The primary application of 2-(2-(4-Ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-6-carbonitrile lies in medicinal chemistry as a precursor for Alectinib:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3